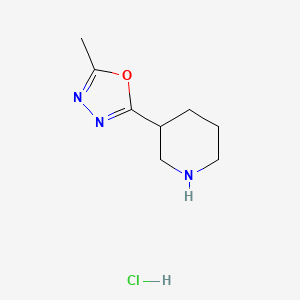

3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

Description

Historical Development of Oxadiazole-Piperidine Hybrid Molecules

The fusion of oxadiazole and piperidine motifs represents a significant milestone in medicinal chemistry. The 1,3,4-oxadiazole ring was first synthesized in 1882 by Emil Fischer, while piperidine derivatives have been studied since the 19th century for their alkaloid-like properties. The strategic combination of these heterocycles emerged in the early 21st century, driven by the need for bioisosteric replacements in drug design. Key developments include:

- 2001 : Piperidine-based oxadiazoles were explored as cocaine analogues, demonstrating their potential in modulating monoamine reuptake transporters.

- 2009 : A patent highlighted 1,2,4-oxadiazole-piperidine derivatives as inhibitors of the Sonic Hedgehog pathway, marking their entry into anticancer research.

- 2010s : Advances in antibiotic development, such as ND-421 (a 1,2,4-oxadiazole-piperidine hybrid), showcased potent activity against methicillin-resistant Staphylococcus aureus (MRSA).

Table 1 : Historical Milestones in Oxadiazole-Piperidine Hybrid Development

Significance in Heterocyclic Chemistry

Oxadiazole-piperidine hybrids occupy a unique niche due to their synergistic properties:

- Oxadiazole : Serves as a metabolically stable bioisostere for esters and amides, enhancing resistance to enzymatic degradation. Its electron-withdrawing nature improves binding affinity to targets like kinases and GPCRs.

- Piperidine : Provides conformational flexibility and basicity, facilitating blood-brain barrier penetration and interactions with neurological targets.

These hybrids address key challenges in drug design, such as poor bioavailability and target selectivity, by merging the rigidity of oxadiazoles with the adaptability of piperidines.

Molecular Classification and Nomenclature

The compound 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is systematically named as follows:

- Core structure : A piperidine ring (six-membered amine) substituted at position 3 with a 1,3,4-oxadiazole ring.

- Substituents : A methyl group at position 5 of the oxadiazole and a hydrochloride salt.

- IUPAC name : this compound.

- CAS Registry Number : 1779125-37-9.

Figure 1 : Structural representation highlighting the oxadiazole (positions 1,3,4) and piperidine (position 3 substitution).

Structural Relevance in Medicinal Chemistry

The hybrid’s structure confers distinct pharmacological advantages:

- Electron-Withdrawing Effects : The oxadiazole ring stabilizes charge interactions in enzyme active sites, as seen in kinase inhibitors.

- Spatial Orientation : The piperidine’s chair conformation enables optimal positioning for receptor binding, critical for CNS-targeted agents.

- Hydrophilic-Lipophilic Balance : The methyl group on the oxadiazole enhances lipophilicity, improving membrane permeability without compromising solubility.

Table 2 : Structural Contributions to Pharmacological Activity

This hybrid architecture has been leveraged in antibiotics (e.g., ND-421), anticancer agents, and neuroactive compounds, underscoring its versatility in drug discovery.

Properties

IUPAC Name |

2-methyl-5-piperidin-3-yl-1,3,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.ClH/c1-6-10-11-8(12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGQCUBZARIADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Preparation Methods

General Synthetic Strategy

The synthesis of 3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride generally involves the following key steps:

- Construction of the 1,3,4-oxadiazole ring system, often via cyclization reactions involving hydrazides and carboxylic acid derivatives.

- Introduction of the piperidine moiety, typically through nucleophilic substitution or coupling reactions.

- Conversion to the hydrochloride salt by treatment with hydrogen chloride to improve compound stability and crystallinity.

This approach is supported by multiple synthetic schemes reported in the literature and patents, emphasizing the versatility of the oxadiazole ring formation and piperidine functionalization.

Specific Synthetic Procedures

Cyclization of Hydrazides with Carboxylic Acid Derivatives

One common method involves the reaction of acid hydrazides with carboxylic acid derivatives or their activated forms (e.g., acid chlorides, esters) to form the 1,3,4-oxadiazole ring by cyclodehydration. For example, hydrazides prepared by nucleophilic substitution of esters with hydrazine are cyclized under reflux conditions with dehydrating agents or bases.

Formation of the Piperidine Substituent

The piperidine ring is introduced either by coupling the oxadiazole intermediate with piperidine derivatives or by building the piperidine ring onto the oxadiazole scaffold. The piperidine nitrogen is often protected during intermediate steps (e.g., Boc protection) and deprotected in the final step using hydrogen chloride to yield the hydrochloride salt.

Salt Formation and Crystallization

The final hydrochloride salt is obtained by treating the free base with aqueous hydrogen chloride, often followed by crystallization from solvents such as acetone/methanol mixtures. This step ensures the compound is isolated as a stable, crystalline solid with defined melting points, which are important for characterization and pharmaceutical formulation.

Detailed Reaction Conditions and Examples

Research Findings and Optimization

Yield and Purity: Yields vary depending on the specific precursors and reaction conditions, typically ranging from 31% to 75% in reported examples. Purity is enhanced by recrystallization and salt formation.

Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, especially during cyclization and substitution steps.

Protective Group Strategies: The use of Boc-protection on the piperidine nitrogen is standard to prevent side reactions during ring formation. Final deprotection with hydrogen chloride yields the hydrochloride salt.

Scale-Up Considerations: Industrial synthesis employs optimized reaction times, temperatures (often 0–45°C), and solvent systems (e.g., ethanol, tetrahydrofuran, 2-propanol) to maximize yield and minimize impurities. Continuous flow reactors and environmentally benign solvents are preferred for larger-scale production.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles and piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its unique structural features:

- Antimicrobial Activity: Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride can inhibit bacterial growth effectively .

- Anticancer Properties: Some studies have explored the potential of oxadiazole-containing compounds in targeting cancer cells. The mechanism often involves the disruption of cellular processes or induction of apoptosis .

Neurological Research

The piperidine structure is associated with various neurological functions:

- Cognitive Enhancers: Compounds containing piperidine have been investigated for their potential as cognitive enhancers. Initial findings suggest that they may improve memory and learning capabilities in animal models .

Material Science

The unique properties of this compound also lend themselves to applications in material science:

- Polymer Chemistry: The incorporation of oxadiazole units into polymer chains can enhance thermal stability and mechanical properties. Research is ongoing to explore these materials for use in high-performance applications.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated several oxadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university explored the neuroprotective effects of piperidine derivatives on neurodegenerative diseases. The findings suggested that these compounds could mitigate oxidative stress and improve neuronal survival rates.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it may bind to specific receptors, modulating cellular signaling pathways and exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

Modifications to the oxadiazole substituent significantly influence physicochemical and biological properties:

Key Insights :

Piperidine Substitution Patterns

The position of the oxadiazole substituent on the piperidine ring affects conformational flexibility and receptor binding:

Key Insights :

Heterocycle Replacement: Oxadiazole vs. Triazole

Replacing the oxadiazole ring with other heterocycles alters hydrogen-bonding capacity and aromaticity:

Biological Activity

3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and antiparasitic activities, supported by research findings and case studies.

- Chemical Formula : C8H14ClN3O

- Molecular Weight : 203.67 g/mol

- CAS Number : 1779125-37-9

- IUPAC Name : 2-methyl-5-(piperidin-3-yl)-1,3,4-oxadiazole hydrochloride

- Purity : ≥95% .

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

- Cytotoxic Effects : In vitro studies have shown that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells. These compounds demonstrated cytotoxicity at sub-micromolar concentrations, outperforming established chemotherapeutics like doxorubicin in some assays .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 10.38 | Apoptosis induction via p53 pathway |

| 5b | U-937 | 8.00 | Caspase activation |

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against various pathogens:

- ESKAPE Pathogens : Compounds with the oxadiazole structure showed activity against ESKAPE pathogens, which are notorious for their antibiotic resistance. In particular, studies demonstrated that certain derivatives inhibited the growth of Gram-positive and Gram-negative bacteria effectively .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Escherichia coli | 0.50 µg/mL |

Antiparasitic Activity

Research has also explored the antiparasitic potential of oxadiazole derivatives. For example:

- Inhibition of Parasite Growth : Certain derivatives have shown promise in inhibiting the growth of Leishmania species and other parasites in vitro, suggesting potential for further development as antiparasitic agents .

Study on Anticancer Effects

In a recent study published in MDPI, researchers synthesized a series of oxadiazole derivatives and tested them against various cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis through mechanisms involving p53 activation and caspase cleavage .

Study on Antibacterial Efficacy

Another study focused on the antibacterial properties of oxadiazole derivatives against ESKAPE pathogens. The results demonstrated that specific compounds not only inhibited bacterial growth but also showed synergistic effects when combined with existing antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride, and how is purity ensured?

- Methodology : Synthesis typically involves cyclocondensation of piperidine derivatives with hydrazide intermediates under acidic conditions to form the oxadiazole ring. For example, analogous compounds (e.g., 2-(1,2,4-oxadiazol-3-yl)piperidine hydrochloride) are synthesized via reaction of piperidine-2-carbonitrile with hydroxylamine, followed by cyclization . Purification often employs column chromatography (silica gel, eluents like ethyl acetate/methanol) or recrystallization from ethanol/water mixtures. Purity verification uses HPLC (C18 columns, mobile phase: acetonitrile/ammonium acetate buffer) with UV detection at 220–254 nm .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodology :

- NMR : - and -NMR to confirm proton environments (e.g., piperidine CH groups at δ 1.4–2.8 ppm, oxadiazole protons at δ 8.1–8.3 ppm) and carbon backbone .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion detection (e.g., [M+H] at m/z 216.08 for CHNO·HCl) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., oxadiazole ring planarity, piperidine chair conformation) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage : Store in sealed containers at 2–8°C in a dry environment to prevent hydrolysis. Contradictory evidence exists for room-temperature stability in analogous compounds; validate via stability studies .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdowns to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets, such as enzyme inhibition or receptor binding?

- Methodology :

- Enzyme Assays : Use fluorogenic substrates (e.g., acetylated peptides for protease inhibition studies) with kinetic analysis (IC determination) .

- Receptor Binding : Radioligand displacement assays (e.g., -labeled antagonists for GPCRs) to measure affinity (K values). For example, piperidine derivatives are studied for histamine H receptor interactions .

- Molecular Docking : Computational modeling (AutoDock Vina) to predict binding poses in active sites, validated by mutagenesis .

Q. What experimental strategies address discrepancies in reported pharmacological data (e.g., conflicting IC values)?

- Methodology :

- Standardization : Use USP/EP reference standards (e.g., paroxetine system suitability mixtures) to calibrate assays .

- Variable Control : Replicate studies under identical conditions (pH 6.5 buffer, 37°C incubation) to isolate compound-specific effects .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for batch variability or assay sensitivity .

Q. How is the compound’s stability assessed under physiological or accelerated degradation conditions?

- Methodology :

- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (0.1 M HCl/NaOH) over 14 days. Monitor degradation via LC-MS for byproducts (e.g., oxadiazole ring cleavage) .

- Long-Term Stability : Store at 25°C/60% RH for 6–12 months; quantify active ingredient loss using validated HPLC methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.